molecular formula C9H12O2S2 B8599262 1-Ethylsulfanylsulfonyl-4-methylbenzene CAS No. 28519-30-4

1-Ethylsulfanylsulfonyl-4-methylbenzene

Cat. No.: B8599262
CAS No.: 28519-30-4
M. Wt: 216.3 g/mol
InChI Key: ZHDRHFQEQCTJNX-UHFFFAOYSA-N
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Description

1-Ethylsulfanylsulfonyl-4-methylbenzene, registered under CAS Number 28519-30-4 , is a sulfur-containing organic compound with the molecular formula C9H12O2S2 and a molecular weight of 216.32 g/mol . It is also known by several synonyms, including S-ethyl p-toluenethiosulfonate . This compound is characterized as a thiosulfonate ester, a class of chemicals known for their utility in organic synthesis. While specific research applications for this exact molecule are not detailed in the available sources, thiosulfonate esters, in general, are valuable reagents in synthetic chemistry. They are frequently employed in sulfenylation reactions, the synthesis of sulfides, and as building blocks for more complex sulfur-based molecules . Researchers value this compound for its role in introducing sulfur-containing functional groups and for studying reaction mechanisms involving sulfur transfer. Its structure, featuring both sulfonyl and thioether functionalities, makes it a versatile intermediate for developing new synthetic methodologies in medicinal chemistry and materials science. Safety Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

CAS No.

28519-30-4

Molecular Formula

C9H12O2S2

Molecular Weight

216.3 g/mol

IUPAC Name

1-ethylsulfanylsulfonyl-4-methylbenzene

InChI

InChI=1S/C9H12O2S2/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

ZHDRHFQEQCTJNX-UHFFFAOYSA-N

Canonical SMILES

CCSS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key attributes of selected analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
1-Methyl-4-(methylsulfonyl)benzene C$8$H${10}$O$_2$S 170.23 –SO$2$CH$3$, –CH$_3$ High polarity; synthetic intermediate
4-Methylsulfonylbenzyl chloride C$8$H$9$ClO$_2$S 204.67 –SO$2$CH$3$, –CH$_2$Cl Reactivity for nucleophilic substitution; pharmaceuticals
1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene C${15}$H${16}$O$_3$S 276.35 –SO$2$CH$2$CH$2$OPh, –CH$3$ Bulky substituent; potential surfactant
1-[(2-azidoethoxy)sulfonyl]-4-methylbenzene C$9$H${11}$N$3$O$3$S 241.27 –SO$2$OCH$2$CH$2$N$3$, –CH$_3$ Click chemistry applications
1-(Dimethoxymethyl)-4-methylsulfanylbenzene C${10}$H${14}$O$_2$S 198.28 –SCH$3$, –CH(OCH$3$)$_2$ Electron-rich; protective group in synthesis
Key Observations:
  • Electron Effects : Sulfonyl groups (–SO$_2$R) withdraw electron density, enhancing stability toward oxidation but reducing nucleophilic aromatic substitution activity compared to sulfanyl (–SR) groups, which donate electrons .
  • Reactivity : Chloromethyl derivatives (e.g., 4-Methylsulfonylbenzyl chloride) exhibit high reactivity for alkylation or cross-coupling, critical in drug synthesis .
  • Functional Diversity : Azide-containing sulfonates (e.g., 1-[(2-azidoethoxy)sulfonyl]-4-methylbenzene) enable bioorthogonal "click" reactions, useful in bioconjugation .

Q & A

Q. What are the optimal synthetic routes for 1-Ethylsulfanylsulfonyl-4-methylbenzene, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nitration and sulfonylation. For example:

  • Step 1: React 1-(ethylsulfonyl)-4-methoxybenzene with concentrated HNO₃ at 100°C for 2 hours to introduce nitro groups.
  • Step 2: Perform sulfonylation using EtI in methanol under reflux conditions.
    Yields can be enhanced by:
  • Strict temperature control (±2°C) during nitration.
  • Using anhydrous solvents to minimize side reactions.
  • Purification via recrystallization (e.g., methanol/water mixtures) .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR: Confirm substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm).
  • IR Spectroscopy: Identify sulfonyl (S=O) stretches at 1150–1300 cm⁻¹.
  • HPLC: Use a C18 column with methanol/water (70:30) mobile phase; retention time ~8.2 min .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation (no acute toxicity data available, but treat as hazardous).
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal: Neutralize acidic byproducts (e.g., HNO₃ residues) before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement. Key parameters:
    • Radiation: Mo-Kα (λ = 0.71073 Å).
    • Data-to-parameter ratio >15:1 for reliable refinement.
    • Analyze bond angles (e.g., C-S-O ~105°) and torsional angles to confirm sulfonyl group conformation .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be systematically addressed?

Methodological Answer:

  • Dynamic Effects: Check for restricted rotation (e.g., sulfonyl group) using variable-temperature NMR.
  • Solvent Polarity: Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • 2D NMR: Utilize HSQC/HMBC to resolve coupling ambiguities (e.g., assign quaternary carbons) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices (B3LYP/6-31G*) to identify electrophilic centers.
  • Molecular Electrostatic Potential (MESP): Map charge distribution to predict sites for nucleophilic attack (e.g., sulfonyl sulfur) .

Q. How does the electronic nature of substituents influence the compound’s stability under acidic conditions?

Methodological Answer:

  • Hammett Studies: Correlate substituent σ values (e.g., methyl = -0.17, sulfonyl = +0.93) with hydrolysis rates.
  • UV-Vis Spectroscopy: Monitor degradation kinetics at λ = 260 nm (aromatic π→π* transitions) under varying pH .

Q. What are the challenges in scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

  • Heat Management: Use jacketed reactors for exothermic nitration (ΔT >50°C observed in small-scale trials).
  • Purification: Switch from column chromatography to fractional crystallization (e.g., ethanol/water) for cost efficiency.
  • Byproduct Control: Optimize stoichiometry (e.g., HNO₃:substrate ratio 1.2:1) to minimize dinitro byproducts .

Q. How can the compound serve as a precursor for bioactive analogs (e.g., VEGFR2 inhibitors)?

Methodological Answer:

  • Functionalization: Introduce amino groups via catalytic hydrogenation (H₂, Pd/C) of nitro intermediates.
  • Structure-Activity Relationship (SAR): Modify the ethylsulfonyl group to alter electron-withdrawing effects and binding affinity .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with target proteins.
  • Molecular Docking (AutoDock Vina): Simulate binding poses using crystal structures (PDB ID: 3VGF for VEGFR2) .

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